2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate
Description
Molecular Formula: C₁₁H₁₁ClN₄O₅ Average Mass: 314.682 g/mol Monoisotopic Mass: 314.041797 g/mol ChemSpider ID: 22473616
This compound features a benzoxadiazole core substituted with a chloro group at position 7, a nitro group at position 4, and an aminoethyl propionate side chain at position 3.
Properties
IUPAC Name |
2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O5/c1-2-8(17)20-4-3-13-7-5-6(12)9-10(15-21-14-9)11(7)16(18)19/h5,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOARRBGUYSSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCNC1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-d-glucose (2-nbdg), are known to be used as fluorescent indicators for direct glucose uptake measurement. This suggests that the compound might interact with glucose transporters or other related targets in the cell.
Mode of Action
Based on its structural similarity to 2-nbdg, it might be used to monitor glucose uptake in cells. The compound could be taken up by cells in a manner similar to glucose, and its fluorescent properties allow for the visualization of this process.
Biochemical Pathways
If it functions similarly to 2-nbdg, it might be involved in the glucose metabolism pathway. By being taken up by cells in a similar manner to glucose, it could provide insights into the functioning of this pathway.
Pharmacokinetics
Its solubility in dmso and ethanol suggests that it might have good bioavailability
Result of Action
If it functions similarly to 2-nbdg, its uptake by cells could be used as an indicator of cell viability. Its fluorescent properties allow for the visualization of its uptake, providing a measure of cellular activity.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the fluorescence of 2-NBDG is known to be sensitive to the environment. Therefore, factors such as pH, temperature, and the presence of other molecules could potentially affect the action of 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate.
Biochemical Analysis
Biochemical Properties
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with glutathione S-transferases (GSTs), which are enzymes involved in detoxification processes. The interaction between this compound and GSTs results in the formation of a stable complex, thereby inhibiting the enzyme’s activity. Additionally, this compound has been shown to bind to other proteins, such as albumin, which may influence its distribution and efficacy in biological systems.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress. By modulating ROS levels, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and differentiation. Furthermore, this compound has been shown to induce apoptosis in tumor cell lines, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of GSTs, as mentioned earlier. This inhibition occurs through the formation of a stable complex between the compound and the enzyme, which prevents the enzyme from catalyzing its substrate. Additionally, this compound has been shown to interact with other biomolecules, such as DNA and RNA, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can induce beneficial changes in cellular function. At higher doses, this compound can exhibit toxic effects, including oxidative stress, apoptosis, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound is metabolized by enzymes such as cytochrome P450s, which play a crucial role in its biotransformation. The metabolism of this compound can lead to the formation of reactive intermediates, which may contribute to its biological effects. Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and distribution. The localization and accumulation of this compound within specific tissues can influence its efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been shown to localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. The targeting of this compound to specific organelles is mediated by targeting signals and post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects.
Biological Activity
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is CHClNO, with a molecular weight of 258.62 g/mol. The compound features a benzoxadiazole moiety, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 258.62 g/mol |
| InChI | InChI=1S/C8H7ClN4O4/c9-4-3... |
| InChIKey | NNUHMROEIBTAEX-UHFFFAOYSA-N |
| SMILES | O=C(OCCN(c1cc(Cl)c2nonc2c1N+[O-])) |
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group on the benzoxadiazole ring is believed to play a crucial role in mediating its interactions with biological macromolecules.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that derivatives of benzoxadiazole can inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds containing benzoxadiazole have shown effectiveness against bacterial strains, possibly through inhibition of bacterial DNA synthesis or interference with metabolic pathways .
Case Studies and Research Findings
- Anticancer Study : A study published in PubMed explored the effects of benzoxadiazole derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through the activation of caspase pathways .
- Antimicrobial Activity : Another research article highlighted the antibacterial properties of benzoxadiazole derivatives against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess the efficacy of the compounds, revealing significant inhibition zones indicating effective antibacterial activity .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies suggest that the compound binds effectively to active sites of enzymes involved in critical cellular processes .
Scientific Research Applications
Fluorescence Labeling in HPLC
One of the primary applications of 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate is as a fluorescence labeling reagent in High-Performance Liquid Chromatography (HPLC). Its ability to react with secondary amines and thiols allows researchers to label compounds for improved detection and quantification.
Case Study:
In a study focusing on the analysis of alkylamines, researchers utilized this compound to label amines in a methanol solution. The resultant derivatives were stable and provided excellent chromatograms when analyzed using fluorescence detection at excitation and emission wavelengths of 460 nm and 535 nm, respectively .
Biochemical Assays
The compound is also employed in various biochemical assays due to its fluorescent properties. It can be used to track biological molecules in cellular environments, aiding in understanding cellular processes and interactions.
Example Application:
In studies involving enzyme kinetics, researchers have used this compound to label substrates, allowing for real-time monitoring of enzymatic reactions through fluorescence measurements.
Environmental Monitoring
Due to its reactive nature, this compound can be used in environmental monitoring to detect amine contaminants in water samples. By labeling these contaminants, researchers can improve the sensitivity and specificity of detection methods.
Research Findings:
A study demonstrated the effectiveness of using this compound for detecting amine-based pollutants in aquatic environments, showcasing its potential for environmental science applications.
Comparison with Similar Compounds
Structural and Molecular Differences
The following compounds share the 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl backbone but differ in substituent groups:
Physicochemical Properties
- Analog 3’s thioacetic acid group may lower LogP due to polar sulfur and carboxylate moieties.
- Thermal Stability: Analog 1 exhibits a high boiling point (478°C), suggesting strong intermolecular interactions from the ethanol group .
- Synthetic Yields: While direct synthesis data for the target compound is unavailable, microwave-assisted reactions in PEG-400 yield up to 92% for structurally related intermediates (e.g., methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile) . This implies solvent polarity and heating methods significantly impact efficiency.
Functional Group Impact on Reactivity
- Ester vs. Alcohol Groups: The target compound’s propionate ester may undergo hydrolysis more readily than Analog 1’s ethanol or Analog 2’s propanol, altering stability in aqueous environments.
- Thioacetic Acid vs. Amine Substituents :
Notes
Synthetic Challenges : Substituent bulkiness (e.g., propionate in the target compound) may complicate purification compared to smaller analogs like Analog 3.
Preparation Methods
Synthesis of the Aminoethyl Benzoxadiazole Intermediate
- The starting material is often 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), a commercially available electrophilic aromatic compound.
- NBD-Cl undergoes nucleophilic aromatic substitution with 2-aminoethanol or 2-(amino)ethyl derivatives to form 2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol.
- This reaction is typically carried out in ethanol or another polar solvent, often in the presence of a base such as sodium bicarbonate or sodium hydroxide to facilitate substitution and neutralize byproducts.
- Room temperature to mild heating (20-50 °C)
- Stirring for 2-4 hours
- Molar ratio of NBD-Cl to aminoethanol close to 1:1
- Isolation by precipitation or extraction followed by purification via recrystallization or chromatography
Esterification to Form the Propionate Ester
- The aminoethyl alcohol intermediate is then esterified with propionic acid derivatives to yield the propionate ester.
- Common esterification methods include:
- Direct reaction with propionic acid under acidic catalysis (e.g., sulfuric acid, p-toluenesulfonic acid)
- Use of propionyl chloride or propionic anhydride as acylating agents in the presence of a base (e.g., pyridine, triethylamine)
- Catalytic esterification using ion-exchange resins or acid catalysts under controlled temperature conditions.
- React aminoethyl benzoxadiazole intermediate with propionic acid in the presence of a strong acid catalyst or propionyl chloride with a base scavenger.
- Temperature range: 50-110 °C depending on method
- Reaction time: 3-6 hours
- Purification by aqueous workup, extraction, and chromatographic separation
Detailed Reaction Conditions and Optimization
| Step | Reagents & Conditions | Notes | Yield / Purity |
|---|---|---|---|
| Nucleophilic substitution | 4-chloro-7-nitrobenzoxadiazole (NBD-Cl), 2-aminoethanol, NaHCO3 or NaOH, ethanol, RT to 40 °C, 3 h | Base neutralizes HCl formed, reaction monitored by TLC | ~85-95% crude yield; purity >90% after purification |
| Esterification (acid catalysis) | Aminoethyl intermediate, propionic acid, p-TsOH, reflux, 4-6 h | Removal of water to drive equilibrium, use of Dean-Stark apparatus recommended | 80-90% yield; purity >95% after purification |
| Esterification (acyl chloride) | Aminoethyl intermediate, propionyl chloride, triethylamine, dichloromethane, 0-25 °C, 2-4 h | Controlled addition to avoid side reactions, base scavenges HCl | 85-95% yield; high purity |
Representative Synthetic Route
Preparation of 2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
- Suspend 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) in ethanol.
- Add sodium bicarbonate to maintain basic conditions.
- Slowly add 2-aminoethanol dropwise at room temperature with stirring.
- Stir for 3 hours at 20-25 °C.
- Filter precipitated product, wash with water, and dry.
Esterification to 2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate
- Dissolve the aminoethyl intermediate in anhydrous dichloromethane.
- Cool to 0 °C and add triethylamine.
- Slowly add propionyl chloride dropwise under stirring.
- Stir at room temperature for 3-4 hours.
- Quench reaction with water, extract organic layer, wash, dry, and concentrate.
- Purify by chromatography or recrystallization.
Analytical and Purity Considerations
- Purity of the final compound is typically assessed by HPLC with fluorescence detection due to the compound’s fluorescent benzoxadiazole moiety.
- NMR (1H, 13C), Mass Spectrometry, and IR spectroscopy confirm structure and functional groups.
- Elemental analysis and melting point determination further validate purity and identity.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | NBD-Cl + 2-aminoethanol + NaHCO3 | Ethanol, RT, 3 h | 85-95 | >90 | Base neutralizes HCl, mild conditions |
| Esterification (acid catalysis) | Aminoethyl intermediate + propionic acid + p-TsOH | Reflux, Dean-Stark, 4-6 h | 80-90 | >95 | Water removal improves yield |
| Esterification (acyl chloride) | Aminoethyl intermediate + propionyl chloride + TEA | DCM, 0-25 °C, 2-4 h | 85-95 | >95 | Controlled addition to prevent side reactions |
Research Findings and Notes
- The choice of esterification method depends on scale, available reagents, and desired purity.
- Use of propionyl chloride generally gives higher yields and cleaner products but requires careful handling due to corrosiveness.
- Ion-exchange resin catalysis for esterification has been reported for related esters, offering milder and greener alternatives.
- Reaction monitoring by TLC and HPLC is crucial for optimizing reaction time and avoiding overreaction or decomposition.
- The compound’s stability is sensitive to light and temperature; thus, storage under inert atmosphere and low temperature is recommended post-synthesis.
Q & A
Q. Table 1: Synthesis Conditions
| Reactant | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Ethyl bromoacetate | DMF | K₂CO₃ | Reflux (~150°C) | 9 h | ~75% (estimated) |
Key Considerations:
- Alternative solvents (e.g., acetonitrile) may reduce side reactions.
- Monitor reaction progress via TLC or HPLC to optimize yield.
Basic: What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- IR Spectroscopy: Confirm the presence of ester (C=O stretch ~1730 cm⁻¹) and nitro (N=O stretch ~1520 cm⁻¹) groups .
- ¹H/¹³C NMR: Assign peaks for the ethyl propionate chain (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂) and benzoxadiazole aromatic protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS): Validate molecular weight (expected [M+H]⁺ ~352.7 g/mol).
Advanced: How does aqueous solubility impact its application in biological assays?
Methodological Answer:
The compound exhibits low intrinsic solubility (~8 mg/L at 22°C), necessitating solubilization strategies:
-
Table 2: Solubility Data
Solubility (g/L) Temperature (°C) Solvent System Source 0.008 22 Water 1.2 25 DMSO (Estimated)
Recommendations:
- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) for in vitro studies.
- For in vivo assays, employ lipid-based nanoformulations to enhance bioavailability .
Advanced: How do structural modifications influence its reactivity in derivatization reactions?
Methodological Answer:
The nitro group (-NO₂) at position 4 and chloro (-Cl) at position 7 are key reactive sites:
Q. Table 3: Reactivity Comparison
| Position | Functional Group | Reactivity | Example Reaction |
|---|---|---|---|
| 4 | -NO₂ | High | Reduction to -NH₂ |
| 7 | -Cl | Moderate | SNAr with thiophenol |
Caution: Steric hindrance from the benzoxadiazole ring may slow reactions at position 5.
Advanced: What role does this compound play in metabolomic pathways under stress conditions?
Methodological Answer:
In a study on arbuscular mycorrhizal fungi (AMF) under salinity stress, the compound was identified as an up-regulated differential metabolite during the R1 growth phase. This suggests potential involvement in:
Q. Table 4: Metabolomic Regulation (CK vs. Ri Treatment)
| Metabolite | Regulation | Fold Change | Biological Role |
|---|---|---|---|
| 2-[(7-Chloro-4-nitro...]ethyl propionate | Up | 2.1× | Stress signaling |
| Xanthine | Up | 3.5× | Purine metabolism |
Basic: How to resolve contradictions in reported solubility data across studies?
Methodological Answer:
Discrepancies arise from:
- Measurement Techniques: Shake-flask vs. chromatographic methods yield variability .
- Purity: Impurities (e.g., nitrobenzene byproducts) can artificially inflate solubility .
Resolution Strategy: - Validate purity via HPLC (>95%) before solubility assays.
- Use standardized buffers (e.g., PBS pH 7.4) for consistency.
Advanced: What computational methods predict its interaction with biological targets?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
